Cas no 24134-13-2 (1H-Imidazole, 5-iodo-1,2-dimethyl-)

Technical Introduction: 1H-Imidazole, 5-iodo-1,2-dimethyl- 5-Iodo-1,2-dimethyl-1H-imidazole is a halogenated imidazole derivative with a molecular formula of C₅H₇IN₂. This compound features a substituted imidazole core, where iodine at the 5-position and methyl groups at the 1- and 2-positions enhance its reactivity and stability. Its structural modifications make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The iodine substituent offers versatility for further functionalization via cross-coupling reactions, while the dimethyl groups contribute to steric and electronic tuning. This compound is typically handled under inert conditions due to its sensitivity. High purity grades are available for research and industrial use, ensuring consistent performance in synthetic workflows.
1H-Imidazole, 5-iodo-1,2-dimethyl- structure
24134-13-2 structure
Product Name:1H-Imidazole, 5-iodo-1,2-dimethyl-
CAS No:24134-13-2
MF:C5H7IN2
MW:222.026952981949
MDL:MFCD02179521
CID:4642114
PubChem ID:12847208
Update Time:2025-06-28

1H-Imidazole, 5-iodo-1,2-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 5-iodo-1,2-dimethyl-
    • 5-Iodo-1,2-dimethyl-1H-imidazole
    • 5-iodo-1,2-dimethyl-4,5-dihydro-1H-imidazole
    • SCHEMBL1075418
    • 5-iodo-1,2-dimethylimidazole
    • EN300-646096
    • F83877
    • CS-0375275
    • 24134-13-2
    • QCFMEKAGZPKEPG-UHFFFAOYSA-N
    • DB-398600
    • MDL: MFCD02179521
    • Inchi: 1S/C5H7IN2/c1-4-7-3-5(6)8(4)2/h3H,1-2H3
    • InChI Key: QCFMEKAGZPKEPG-UHFFFAOYSA-N
    • SMILES: C1(C)N(C)C(I)=CN=1

Computed Properties

  • Exact Mass: 221.96540g/mol
  • Monoisotopic Mass: 221.96540g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 0
  • Complexity: 86.5
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 17.8Ų

1H-Imidazole, 5-iodo-1,2-dimethyl- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
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eNovation Chemicals LLC
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